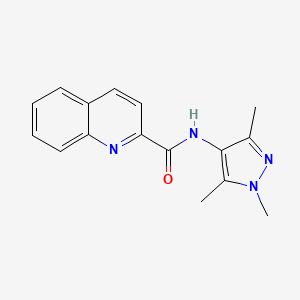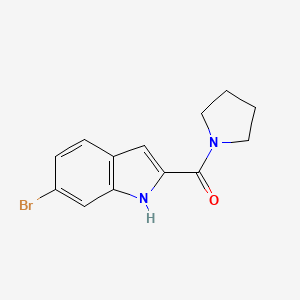
7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as PBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBZ is a heterocyclic compound that contains a benzoxazine ring structure and a piperidine group.
作用機序
7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one exerts its biological activity through the inhibition of enzymes involved in various biochemical pathways. For example, 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to inhibit the activity of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine, a neurotransmitter that plays a critical role in the regulation of mood and movement.
Biochemical and Physiological Effects
7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have a variety of biochemical and physiological effects, depending on the specific pathway that is inhibited. For example, 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to decrease the levels of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. In addition, 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics.
実験室実験の利点と制限
7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has several advantages as a research tool, including its high potency and selectivity for specific enzymes. 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one also has a relatively simple chemical structure, which makes it easy to synthesize and modify. However, 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one.
将来の方向性
There are several future directions for research on 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One area of interest is the development of 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one derivatives with improved pharmacological properties. Another area of interest is the investigation of 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one's potential as a plant growth regulator and herbicide. Additionally, further research is needed to fully understand the mechanism of action of 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential applications in various fields.
Conclusion
7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, materials science, and agriculture. 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one exerts its biological activity through the inhibition of enzymes involved in various biochemical pathways. 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has several advantages as a research tool, but also has some limitations that must be taken into account. There are several future directions for research on 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, including the development of 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one derivatives with improved pharmacological properties and the investigation of 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one's potential as a plant growth regulator and herbicide.
合成法
7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be synthesized through a multistep process that involves the reaction of 2-aminophenol with phthalic anhydride to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate compound is then reacted with piperidine-1-carbonyl chloride to yield 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. The synthesis of 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been optimized to improve the yield and purity of the compound.
科学的研究の応用
7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been studied for its antibacterial and antifungal properties. In materials science, 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated as a potential herbicide and plant growth regulator.
特性
IUPAC Name |
7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-9-19-12-8-10(4-5-11(12)15-13)14(18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWAMWJBISCKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)



![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)
![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)


![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)
